3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Description
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a triazinoindole derivative characterized by a 2-chlorophenylmethyl sulfanyl group at position 3 and a 2-phenylethyl substituent at position 3. This compound belongs to a class of sulfur-containing heterocycles, which are synthesized via multistep reactions involving bromoacylation and nucleophilic substitution. Key steps include the use of intermediates like 5-methyl-5H-[1,2,4]triazolo[5,6-b]indole-3-thiol and bromoacetamide derivatives under controlled solvent, temperature, and catalytic conditions . Structural confirmation is achieved through NMR (¹H and ¹³C) and LCMS analysis, ensuring high purity.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c25-20-12-6-4-10-18(20)16-30-24-26-23-22(27-28-24)19-11-5-7-13-21(19)29(23)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELRPWZPHWBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the chlorophenylmethylsulfanyl and phenylethyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Halogenated aryl groups (e.g., 2-chlorophenyl, 4-fluorophenyl) improve binding affinity via hydrophobic interactions and halogen bonding .
- Bromo-substituted derivatives exhibit higher molecular weights, which may influence pharmacokinetic profiles .
Triazole-Thiol Derivatives
While structurally distinct, triazole-thiol derivatives share functional group similarities:
Comparison with Target Compound :
- The chlorophenyl group in both compounds suggests a shared pharmacophore for targeting hydrophobic binding pockets.
- Sulfur-containing moieties (sulfanyl in triazinoindole vs. thiol in triazole) may influence redox activity or metal chelation .
Triazole-Based Agrochemicals
Triazole-containing agrochemicals highlight the importance of halogenated aryl groups:
Key Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
